molecular formula C22H20N4O3S B2873886 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941258-12-4

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2873886
CAS No.: 941258-12-4
M. Wt: 420.49
InChI Key: DMTFAOYVVXZMKP-RMKNXTFCSA-N
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Description

This compound belongs to a class of 1,3-oxazole derivatives characterized by hybrid heterocyclic frameworks. The structure integrates an ethenyl-linked 4-methoxyphenyl group at position 2 of the oxazole core and a piperazine moiety substituted with a thiophene-2-carbonyl group at position 3.

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-17-7-4-16(5-8-17)6-9-20-24-18(15-23)22(29-20)26-12-10-25(11-13-26)21(27)19-3-2-14-30-19/h2-9,14H,10-13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTFAOYVVXZMKP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves multiple steps, typically starting with the preparation of the individual components, followed by their assembly into the final product. Common synthetic routes include:

    Preparation of 4-methoxyphenyl ethenyl derivatives: This step often involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the ethenyl group.

    Formation of thiophene-2-carbonyl piperazine: This involves the acylation of piperazine with thiophene-2-carbonyl chloride.

    Cyclization to form the oxazole ring: The final step involves the cyclization of the intermediate compounds to form the oxazole ring, which is crucial for the compound’s stability and activity.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of double bonds or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme interactions and protein binding.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of new polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their variations:

Compound Name Substituents on Ethenyl Group Piperazine Substitution Notable Features Ref.
Target compound: 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-oxazole-4-carbonitrile 4-Methoxyphenyl Thiophene-2-carbonyl Balances electron-donating (methoxy) and hydrophobic (thiophene) interactions.
2-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-oxazole-4-carbonitrile 3,4-Dimethoxyphenyl Thiophene-2-carbonyl Enhanced electron donation from additional methoxy; may improve solubility.
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Fluorophenyl 4-Fluorobenzoyl Fluorine introduces electron-withdrawing effects; potential metabolic stability.
5-(4-Methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile Phenyl Methylpiperazine Reduced steric bulk; simplified pharmacokinetics.

Key Observations:

Electronic Effects: The 4-methoxyphenyl group in the target compound provides electron-donating properties, which may enhance binding to electron-deficient enzyme active sites. Thiophene-2-carbonyl (target compound) vs. 4-fluorobenzoyl (): Thiophene’s sulfur atom may engage in unique dipole interactions or π-stacking compared to fluorinated aromatic systems.

Steric and Pharmacokinetic Considerations: The 3,4-dimethoxyphenyl variant () increases steric bulk, which could hinder membrane permeability but improve solubility.

Biological Implications :

  • Fluorinated analogs () are often prioritized in drug design for their resistance to oxidative metabolism.
  • Thiophene-containing compounds (target, ) may exhibit distinct binding modes in enzymes with sulfur-accepting pockets.

Research Findings and Hypotheses

  • Kinase Inhibition : Oxazole derivatives are frequently explored as kinase inhibitors due to their ability to mimic ATP’s purine ring. The thiophene-carbonyl group may compete with ATP’s phosphate-binding region .
  • Phosphodiesterase (PDE) Targeting : Compounds like thiovardenafil () demonstrate PDE5 inhibition, and the target compound’s piperazine-thiophene motif could similarly interact with PDE active sites.
  • Antimicrobial Activity: Thiophene derivatives are known for antimicrobial properties; the target compound’s hybrid structure warrants evaluation against resistant pathogens.

Biological Activity

The compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the oxazole ring and the introduction of thiophene and piperazine moieties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing thiophene and piperazine exhibit significant antimicrobial properties. For instance, compounds structurally similar to our target molecule have shown potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The following table summarizes the antimicrobial activity of related compounds:

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundE. coli17
Target CompoundS. aureus20

Anti-Proliferative Activity

The anti-proliferative effects of this compound have also been evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicate that the compound exhibits significant cytotoxicity with IC50 values below 25 μM in some cases. The following table presents the anti-proliferative activity:

Cell LineIC50 (µM)
HepG220
MCF-722
PC-330
HCT-11628

The biological activity of This compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interference with Cell Signaling Pathways : The presence of the piperazine moiety may facilitate interactions with neurotransmitter receptors, influencing cell signaling pathways related to growth and apoptosis.

Case Studies

Several case studies have reported the synthesis and biological evaluation of thiophene-based compounds. For example, a study by Hegazy et al. highlighted the effectiveness of thiophene derivatives in inhibiting bacterial growth and their potential as anticancer agents . Another study focused on the structural optimization of similar compounds to enhance their biological profiles .

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